molecular formula C17H19NO6 B11008510 N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine

Cat. No.: B11008510
M. Wt: 333.3 g/mol
InChI Key: WCXZKKJUSFIZLR-JTQLQIEISA-N
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Description

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties. This particular compound combines the structural features of coumarins with an alanine moiety, potentially enhancing its biological activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-propyl-2H-chromen-2-one and L-alanine.

    Formation of Intermediate: The chromenone is first reacted with bromoacetic acid to form 2-(bromomethyl)-4-propyl-2H-chromen-2-one.

    Coupling Reaction: This intermediate is then coupled with L-alanine in the presence of a base such as triethylamine to yield the final product.

The reaction conditions often involve:

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature: Room temperature to 80°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

  • Continuous flow reactors to maintain consistent reaction conditions
  • Use of automated systems for precise control of temperature and reagent addition
  • Purification techniques such as recrystallization or chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromenone can be reduced to form alcohols.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It can be used in assays to test its efficacy against various bacterial and fungal strains.

Medicine

In medicine, this compound is investigated for its potential as a therapeutic agent. Its coumarin backbone suggests possible anticoagulant activity, while the alanine moiety may enhance its bioavailability and specificity.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various biologically active compounds.

Mechanism of Action

The mechanism of action of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine involves its interaction with specific molecular targets. The chromenone moiety can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. The alanine moiety may facilitate its transport across cell membranes, enhancing its intracellular activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(2-oxo-4-methyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine
  • N-{[(2-oxo-4-ethyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine
  • N-{[(2-oxo-4-butyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine

Uniqueness

Compared to its analogs, N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine may exhibit enhanced biological activity due to the propyl group, which can influence its hydrophobic interactions and binding affinity with target proteins. This makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

(2S)-2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C17H19NO6/c1-3-4-11-7-16(20)24-14-8-12(5-6-13(11)14)23-9-15(19)18-10(2)17(21)22/h5-8,10H,3-4,9H2,1-2H3,(H,18,19)(H,21,22)/t10-/m0/s1

InChI Key

WCXZKKJUSFIZLR-JTQLQIEISA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C)C(=O)O

Origin of Product

United States

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